BenchChemオンラインストアへようこそ!

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Lipophilicity Drug Design ADME Properties

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS 2584878-75-9) is a brominated spiroheterocyclic compound featuring a unique junction between a cyclopropane ring and a 1,3-dioxoisoquinoline scaffold. With a molecular formula of C11H8BrNO2 and a molecular weight of 266.09 g/mol, it is primarily offered by specialty chemical suppliers (e.g., Leyan, AiFChem) at purities of 98% for early-stage medicinal chemistry and fragment-based drug discovery (FBDD).

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B13513484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O
InChIInChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15)
InChIKeyXSXXFLGTOFVIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-Bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione: Core Properties and Procurement Identification


7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS 2584878-75-9) is a brominated spiroheterocyclic compound featuring a unique junction between a cyclopropane ring and a 1,3-dioxoisoquinoline scaffold . With a molecular formula of C11H8BrNO2 and a molecular weight of 266.09 g/mol, it is primarily offered by specialty chemical suppliers (e.g., Leyan, AiFChem) at purities of 98% for early-stage medicinal chemistry and fragment-based drug discovery (FBDD) [1]. This compound belongs to a class of spirocyclic molecules increasingly valued for their three-dimensional character, which can improve physicochemical properties and target selectivity [2].

Why 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione Cannot Be Casually Replaced by Simple Spirocyclic Analogs


In the spiroisoquinoline-1,3-dione chemical space, seemingly minor structural variations, such as the position of a halogen atom, can lead to substantial differences in key computed physicochemical properties. These differences, often overlooked in generic procurement, can significantly impact a compound's utility in a lead optimization campaign [1]. For instance, the 7'-bromo analogue possesses a higher calculated LogP (1.75) compared to the non-brominated parent scaffold (LogP 1.31), a quantifiable shift that can affect membrane permeability, metabolic stability, and off-target binding [2]. Simple substitutions without systematic property analysis may lead researchers to select a suboptimal fragment with undesirable lipophilicity or an unsuitable spatial arrangement for the target binding pocket .

Quantitative Differentiation Guide for 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione Procurement


Enhanced Lipophilicity: Quantified LogP Shift vs. Non-Brominated Parent Scaffold

The introduction of a bromine atom at the 7' position significantly enhances the calculated lipophilicity of the spirocyclic scaffold. The 7'-bromo derivative demonstrates a calculated LogP of 1.75, compared to a LogP of 1.31 for the unsubstituted parent compound (CAS 31267-07-9) [1]. This increase of +0.44 log units is a critical parameter for structure-activity relationship (SAR) studies, where modulating lipophilicity can influence a compound's passive membrane permeability, aqueous solubility, and metabolic clearance [2].

Lipophilicity Drug Design ADME Properties

Defined Topological Polar Surface Area (TPSA) Profile: Comparison with the Parent Scaffold

The 7'-bromo compound has a calculated Topological Polar Surface Area (TPSA) of 46.17 Ų, as reported by the supplier . While the precise TPSA of the non-brominated parent (C11H9NO2) is not provided in the same datasheet, the addition of a bromine atom traditionally increases molecular weight and volume without drastically altering hydrogen-bonding capabilities, which are the primary determinants of TPSA [1]. Therefore, the TPSA of the brominated analogue is expected to be very similar to, but slightly higher than, the parent compound. This data point is essential for researchers who use TPSA cutoffs (e.g., <140 Ų for oral absorption) as a filter in their compound design [2].

Physicochemical Properties Oral Bioavailability Drug-likeness

Distinct Molecular Weight and Heavy Atom Count vs. 6'-Bromo Regioisomer

Both the 7'-bromo target compound and its 6'-bromo regioisomer (CAS 2167621-83-0) share the same molecular formula (C11H8BrNO2) and molecular weight (266.09 g/mol) . However, the different position of the bromine atom on the fused phenyl ring creates a unique chemical and steric environment, which can be distinguished by analytical techniques. The 7'-bromo derivative has a defined InChI Key (XSXXFLGTOFVIQI-UHFFFAOYSA-N), which is distinct from the 6'-bromo isomer (DMTMUGHOPYNKOZ-UHFFFAOYSA-N) . Although these compounds are isomers with identical mass, their differential retention times in chromatographic purification and distinct NMR spectra are critical for ensuring the correct molecular constitution is procured for SAR studies [1].

Regioisomer Differentiation Molecular Properties Quality Control

Synthetic Versatility: Halogen-Induced Reactivity for Cross-Coupling

The 7'-bromo substituent is not merely a steric or electronic modifier; it acts as a validated synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the spirocyclic core. This is a general property of aryl bromides, which have established and predictable reactivity in Buchwald-Hartwig, Suzuki, and Sonogashira couplings [1]. This capability positions the 7'-bromo compound as a superior late-stage diversification intermediate compared to non-halogenated or even certain chloro- or fluoro-analogs, which react with different kinetics and under different conditions [2].

Synthetic Chemistry C-C Bond Formation Molecular Diversity

Optimal Use Cases for Procuring 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione Based on Quantitative Evidence


Fragment-Based Lead Optimization Requiring Defined Lipophilicity Modulation

A medicinal chemistry team has identified the core spiroisoquinoline-1,3-dione scaffold as a hit in a fragment screen. The compound’s initial LogP (1.31 for the parent scaffold) is too low for the desired cellular activity against their intracellular Gram-negative target. By procuring the 7'-bromo derivative, they can quantitatively increase their fragment's lipophilicity by +0.44 LogP units (to 1.75) as a defined starting point for SAR exploration, without altering the core 3D structure. This rational step is supported by the measured TPSA of 46.17 Ų, which remains highly favorable for future oral bioavailability optimization [1].

Synthesis of Diverse Compound Libraries via Parallel Cross-Coupling

A core laboratory in a pharmaceutical company needs to quickly generate a library of 50-100 analogues of a spirocyclic lead series to explore interactions with a hydrophobic kinase pocket. The 7'-bromo compound is the ideal starting material, serving as a single key intermediate that can be reacted with a diverse set of commercially available boronic acid esters [2]. Its preferential procurement over non-halogenated or less reactive heterocycles is justified by the well-established quantitative yields and broad scope of Suzuki-Miyaura coupling reactions with aryl bromides.

Regioselectivity Studies in Medicinal Chemistry

A research group investigating structure-activity relationships needs to systematically probe the effect of substituent position on the isoquinoline ring. They require a verified set of regioisomers. By sourcing the 7'-bromo isomer, and distinguishing it from the 6'-bromo isomer through its unique InChI Key (XSXXFLGTOFVIQI-UHFFFAOYSA-N), the team can ensure the structural integrity of their SAR table. This rigorous approach prevents the misinterpretation of biological data that could result from a mixed or incorrect isomer being supplied .

Quote Request

Request a Quote for 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.